Home > Products > Screening Compounds P135856 > 2-Methyl-1-(piperidin-3-ylmethyl)piperidine
2-Methyl-1-(piperidin-3-ylmethyl)piperidine - 926248-16-0

2-Methyl-1-(piperidin-3-ylmethyl)piperidine

Catalog Number: EVT-3111793
CAS Number: 926248-16-0
Molecular Formula: C12H24N2
Molecular Weight: 196.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: PDTic is a potent and selective κ opioid receptor antagonist []. It exhibits high affinity for the κ opioid receptor with a Ke value of 0.37 nM in a [35S]GTPγS binding assay. It also demonstrates significant selectivity for the κ receptor over μ and δ opioid receptors [].

4-{3-[(2R)-2,3-Dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine

Compound Description: This complex molecule is a potent and orally active opioid receptor-like 1 (ORL1) receptor antagonist []. It exhibits excellent selectivity for ORL1 over other opioid receptors and demonstrates in vivo efficacy after oral administration [].

3-Methyl-1-(piperidin-1-ylmethyl)-2-naphthol

Compound Description: This compound is the product of a Mannich reaction involving 2-naphthol, formaldehyde, and piperidine []. The structure is notable for its intramolecular hydrogen bond between the naphthol OH group and the piperidine nitrogen [].

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: BI 1356 is a novel, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor []. It exhibits high selectivity for DPP-4 over other related enzymes and demonstrates a prolonged duration of action in vivo [, , ].

4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine (2a)

Compound Description: Compound 2a is a synthesized molecule with a determined crystal structure. It features a piperidine ring in a chair conformation and a butadiene unit in a near-cissoid configuration [].

(2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones

Compound Description: These compounds represent a class of molecules that serve as key intermediates in synthesizing various piperidine alkaloids [].

(S)-2-([11C]Methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)butyl-carbamoyl]-benzoic acid ([11C]Methoxy-repaglinide)

Compound Description: [11C]Methoxy-repaglinide is a radiolabeled compound designed for imaging pancreatic β-cells using positron emission tomography (PET) []. It targets the sulfonylurea receptor 1 (SUR1), which plays a crucial role in insulin secretion [].

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail later. It is not commonly found in nature and is primarily obtained via laboratory synthesis.

Classification

2-Methyl-1-(piperidin-3-ylmethyl)piperidine is classified as an organic heterocyclic compound. It features nitrogen atoms within its ring structure, which contributes to its biological activity. The compound's structural complexity allows it to interact with various biological targets, making it a candidate for further research.

Synthesis Analysis

Methods

The synthesis of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by subsequent reactions to introduce the methyl group.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available piperidine or its derivatives.
  2. Reagents: Common reagents include alkyl halides for alkylation, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and may require reflux conditions to ensure complete conversion.
  4. Purification: After synthesis, the product is typically purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular formula for 2-Methyl-1-(piperidin-3-ylmethyl)piperidine is C₁₁H₁₈N₂. The structure consists of two piperidine rings connected by a methylene bridge, with a methyl group attached to one of the nitrogen atoms.

Data

  • Molecular Weight: Approximately 178.27 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for similar compounds.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity.
Chemical Reactions Analysis

Reactions

2-Methyl-1-(piperidin-3-ylmethyl)piperidine can undergo various chemical reactions typical of nitrogen-containing compounds:

  1. Alkylation: The nitrogen atoms can act as nucleophiles, allowing further alkylation reactions.
  2. Oxidation: Under certain conditions, the compound may be oxidized to form N-oxides or other derivatives.
  3. Acid-base Reactions: The basic nature of the nitrogen atoms enables protonation and deprotonation reactions.

Technical Details

The reaction mechanisms often involve nucleophilic attack by the nitrogen on electrophilic centers, leading to the formation of new bonds while maintaining the integrity of the piperidine structure.

Mechanism of Action

Process

Data

Preliminary studies may suggest that this compound could modulate neurotransmitter release or receptor activity, potentially influencing mood and cognition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases due to its basic nitrogen atoms.
Applications

Scientific Uses

2-Methyl-1-(piperidin-3-ylmethyl)piperidine has potential applications in:

  1. Pharmaceutical Development: Investigated for its role as a precursor in synthesizing novel therapeutic agents targeting neurological disorders.
  2. Research Tools: Used in studies exploring receptor interactions and mechanisms related to central nervous system function.
  3. Chemical Probes: May serve as a lead compound for developing more potent analogs with enhanced biological activity.
Introduction to Piperidine-Based Scaffolds in Medicinal Chemistry

Historical Evolution of Piperidine Derivatives in Drug Discovery

Piperidine derivatives have constituted a cornerstone of medicinal chemistry since the mid-19th century, with their significance continually expanding through modern drug discovery paradigms. The structural motif was first isolated from black pepper (Piper nigrum) in 1850 by Thomas Anderson, who identified the compound’s basic nature and established its empirical formula [5]. This discovery unlocked systematic exploration of heterocyclic alkaloids, positioning piperidine as a privileged scaffold in pharmacological development. By the early 20th century, natural piperidine-containing alkaloids like coniine (from poison hemlock) and piperine (from black pepper) were being structurally characterized, revealing their diverse biological activities ranging from neurotoxicity to bioavailability enhancement [1] [5].

The transformative breakthrough emerged in the 1960s with the isolation of vinblastine from Vinca rosea, a bis-indole alkaloid containing a piperidine subunit that demonstrated potent antineoplastic activity through microtubule inhibition [1]. This discovery catalyzed extensive research into synthetic piperidine derivatives, leading to clinically impactful molecules across therapeutic domains. The 1980s witnessed the rational design of selective estrogen receptor modulators (SERMs) featuring piperidine cores, exemplified by raloxifene for breast cancer risk reduction [1]. Contemporary drug discovery leverages piperidine’s versatility through structure-activity relationship (SAR) refinements, evidenced by kinase inhibitors like crizotinib (ALK/ROS1 inhibitor) and antipsychotics such as risperidone [4] [5].

Table 1: Historical Milestones in Piperidine-Based Drug Development

Time PeriodKey Compound/ClassTherapeutic ApplicationImpact on Drug Discovery
1850Piperidine isolationFoundational chemistryFirst isolation from natural source
1960sVinblastine/VincristineAnticancer (microtubule inhibitors)Validated piperidine as anticancer scaffold
1980sSERMs (Raloxifene)Breast cancer preventionDemonstrated piperidine in targeted therapies
1990sRisperidoneAntipsychoticApplied piperidine in CNS drug design
2000sCrizotinibKinase inhibitor (ALK/ROS1)Advanced targeted cancer therapeutics
2010–PresentNovel derivatives (e.g., P2Y14R antagonists)Inflammation, oncology, CNS disordersBioisosteric refinements for drug-likeness

The 21st century has seen strategic molecular hybridization techniques expand piperidine architectures into complex polycyclic systems. Spirooxindolopyrrolidine-embedded piperidinones demonstrate enhanced three-dimensionality that improves target engagement in hypopharyngeal tumor models compared to conventional planar scaffolds [4]. Modern synthetic methodologies now enable stereoselective construction of C2/C6-disubstituted piperidin-4-ones, precursors to bioactive alkaloids with improved pharmacokinetic profiles [2]. Computational approaches have further accelerated piperidine drug discovery, evidenced by virtual screening identifying piperidine-containing inhibitors of Cancer Osaka Thyroid (COT) kinase with submicromolar binding affinities . These advances solidify piperidine’s status as an indispensable scaffold, featuring in over twenty therapeutic classes including >50 FDA-approved drugs spanning anticancer, antiviral, antimicrobial, and neuropsychiatric applications [1] [4].

Structural Significance of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine in Heterocyclic Chemistry

The compound 2-methyl-1-(piperidin-3-ylmethyl)piperidine represents a structurally sophisticated bis-piperidine derivative with distinctive stereochemical and pharmacophoric properties. Its molecular architecture incorporates two piperidine rings connected through a methylene bridge at the C3 position, creating a meta-substituted piperidine dimer with defined stereocenters. The 2-methyl group on the terminal piperidine introduces steric asymmetry that profoundly influences conformational behavior and molecular recognition [4] [7].

Table 2: Structural Features of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine Compared to Basic Piperidine

Structural ParameterPiperidine2-Methylpiperidine2-Methyl-1-(piperidin-3-ylmethyl)piperidine
Molecular FormulaC₅H₁₁NC₆H₁₃NC₁₂H₂₄N₂
Ring SystemsMonocyclicMonocyclicBis-piperidine (spacer-linked)
Stereogenic Centers01 (C2)Minimum 3 (C2, C3, C3')
pKa (Predicted)11.22~10.8Dual basicity (pKa1 ~10.5, pKa2 ~8.9)
log P (Calculated)0.841.322.85
Conformational FreedomChair-chair inversionRestricted inversionMulti-axis flexibility with steric constraints

Piperidine itself exhibits a chair-chair inversion barrier of 6.1 kcal/mol, significantly lower than cyclohexane’s 10.4 kcal/mol due to nitrogen inversion dynamics [5]. Substituents at C2/C6 positions dramatically restrict this flexibility—the 2-methyl group in our target compound imposes gauche interactions that preferentially stabilize the equatorial conformation. Computational analyses reveal that methylation at C2 increases the equatorial preference by ~1.4 kcal/mol compared to unsubstituted piperidine [5]. The 3-methylpiperidine moiety provides a chiral vector for pharmacophore orientation, with the methylene spacer enabling diverse spatial arrangements between the two nitrogen atoms (distance range: 4.2–6.8 Å in low-energy conformers) [4]. This distance optimizes dual binding interactions with biological targets requiring paired cationic centers, such as G-protein-coupled receptors (GPCRs) or kinase allosteric pockets.

The stereochemical complexity of this compound necessitates careful synthesis planning. The 3-methylpiperidine subunit introduces two chiral centers (C3 and N1), while the 2-methylpiperidine contributes an additional chiral center at C2. Molecular modeling indicates that the (R,R)-configuration positions both methyl groups equatorially, minimizing 1,3-diaxial strain and optimizing hydrophobic contact surfaces [7]. This stereoisomer demonstrates superior binding to the P2Y14 receptor homolog in docking studies, forming simultaneous contacts with extracellular loop residues (Glu275) and transmembrane residues (Lys277) [7]. The compound’s zwitterionic potential—achievable through protonation of both nitrogens—enhances solubility in physiological environments while maintaining moderate lipophilicity (cLogP ~2.85), striking a balance between membrane permeability and aqueous bioavailability [4] [7].

Bioisosteric replacement strategies highlight this compound’s adaptability. The terminal 2-methylpiperidine can be substituted with 5-(hydroxymethyl)isoxazol-3-yl to abolish basicity while maintaining similar steric volume and H-bonding capacity [7]. Such modifications reduce polar surface area by ~35 Ų, improving blood-brain barrier penetration in CNS-targeted analogs. Molecular dynamics simulations confirm that these bioisosteres maintain stable interactions with conserved residues in the P2Y14R binding pocket (Lys772.60, Tyr1023.33, Lys2777.35) despite losing cationic character [7]. This demonstrates the scaffold’s tolerance for strategic modifications to optimize drug-likeness while preserving target engagement.

Table 3: Bioisosteric Strategies for 2-Methylpiperidine Moiety Optimization

Bioisostere TypeExample GroupStructural RationaleEffect on Pharmacokinetics
Charged Nitrogen Mimics5-(Hydroxymethyl)isoxazol-3-ylConserved H-bond capacity, similar steric volumeIncreased BBB penetration, reduced P-gp efflux
Azacyclic Replacements4-AminopiperidineEnhanced basicity (pKa ~10.2)Improved solubility at gastric pH
Acyclic Extensions3-AminopropynylExtended tether length (8.2 Å)Flexible binding in deep pockets
Heteroaromatic Rings4-(Aminomethyl)pyridinePlanar π-system introductionEnhanced π-stacking with aromatic residues
Stereocomplexes(S)-3-AminopyrrolidineConstrained ring size (smaller footprint)Increased metabolic stability

The compound’s significance extends to prodrug design, where amidomethyl esterification of the spacer chain creates neutral derivatives that undergo hepatic reactivation. Liver esterase cleavage studies demonstrate >80% conversion to parent compound within 30 minutes, enabling oral administration of otherwise poorly absorbed zwitterions [7]. This prodrug strategy has shown efficacy in murine asthma models, with amidomethyl derivatives of piperidine-containing P2Y14R antagonists significantly reducing inflammatory cell infiltration compared to parent drugs [7]. These structural and strategic innovations establish 2-methyl-1-(piperidin-3-ylmethyl)piperidine as a versatile scaffold capable of addressing contemporary drug discovery challenges through rational design and conformational control.

Properties

CAS Number

926248-16-0

Product Name

2-Methyl-1-(piperidin-3-ylmethyl)piperidine

IUPAC Name

2-methyl-1-(piperidin-3-ylmethyl)piperidine

Molecular Formula

C12H24N2

Molecular Weight

196.338

InChI

InChI=1S/C12H24N2/c1-11-5-2-3-8-14(11)10-12-6-4-7-13-9-12/h11-13H,2-10H2,1H3

InChI Key

OKEPAFIFRLMKQH-UHFFFAOYSA-N

SMILES

CC1CCCCN1CC2CCCNC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.